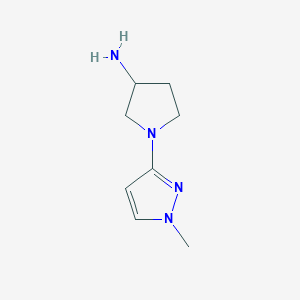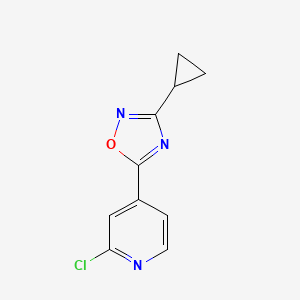
2-Chlor-4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin
Übersicht
Beschreibung
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a chemical compound with the IUPAC name 2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenylamine . It has a molecular weight of 235.67 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine and similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClN3O/c12-8-5-7(3-4-9(8)13)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 . The structure of similar anilines has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 235.67 .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Oxadiazole, einschließlich „2-Chlor-4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin“, wurden auf ihr Potenzial als Antikrebsmittel untersucht . Die einzigartige Struktur dieser Verbindungen ermöglicht es ihnen, mit verschiedenen biologischen Zielstrukturen zu interagieren, wodurch das Wachstum von Krebszellen möglicherweise gehemmt wird.
Vasodilatatoranwendungen
Diese Verbindungen wurden auch auf ihre vasodilatatorischen Wirkungen untersucht . Als Vasodilatatoren können sie helfen, Blutgefäße zu entspannen und zu erweitern, wodurch die Durchblutung verbessert und der Blutdruck gesenkt wird.
Antiepileptische Anwendungen
Oxadiazole haben sich als potenzielle Antiepileptika gezeigt . Sie können bei der Behandlung von Epilepsie und anderen Erkrankungen helfen, die durch übermäßige und abnorme Gehirnaktivität gekennzeichnet sind.
Antidiabetische Anwendungen
Forschungen haben gezeigt, dass Oxadiazole Anwendungen bei der Behandlung von Diabetes haben könnten . Sie könnten möglicherweise helfen, den Blutzuckerspiegel zu regulieren und die Symptome von Diabetes zu kontrollieren.
Hochenergetische Kernanwendungen
Oxadiazole wurden als potenzielle hochenergetische Kerne etabliert . Ihre Derivate haben eine günstige Sauerstoffbilanz und positive Bildungswärme gezeigt, was sie im Bereich der energetischen Materialien nützlich macht.
Antibakterielle Anwendungen
Einige 1,2,4-Oxadiazolderivate haben starke antibakterielle Wirkungen gezeigt . Beispielsweise haben bestimmte Verbindungen eine hervorragende antibakterielle Aktivität gegen Xanthomonas oryzae pv. oryzae (Xoo) und Xanthomonas oryzae pv. oryzicola (Xoc) gezeigt, die eine ernsthafte Bedrohung für Reispflanzen darstellen .
Antifungal Anwendungen
Es wurde festgestellt, dass diese Verbindungen auch eine moderate antifungale Aktivität gegen Rhizoctonia solani aufweisen, einen Pilz, der eine erhebliche Bedrohung für die globale Landwirtschaft darstellt .
Nematocidale Anwendungen
Oxadiazolderivate haben eine moderate nematocidale Aktivität gegen Meloidogyne incognita gezeigt . Dies könnte möglicherweise helfen, Nematodeninfektionen in verschiedenen Pflanzenarten zu kontrollieren und die Pflanzensicherheit zu schützen.
Safety and Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the study and development of compounds like 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine have potential future applications in various fields.
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may influence their interaction with biological targets.
Biochemical Pathways
1,2,4-oxadiazoles have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with a 1,2,4-oxadiazole moiety have been associated with anti-infective activities .
Eigenschaften
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-5-7(3-4-12-8)10-13-9(14-15-10)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEMEXLUAWPLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)
![3-[4-(2-Chloroacetyl)phenyl]propanamide](/img/structure/B1423061.png)
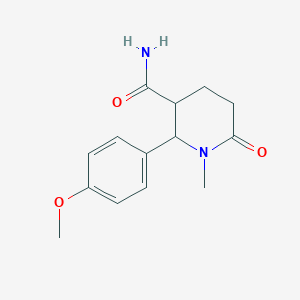
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)
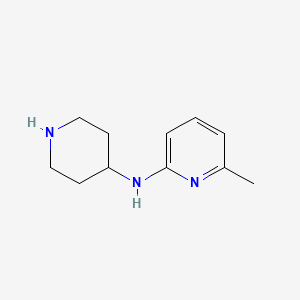

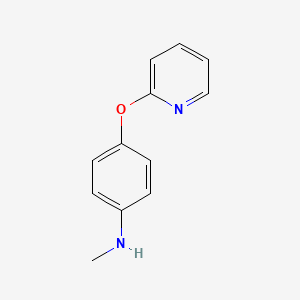
![[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride](/img/structure/B1423072.png)
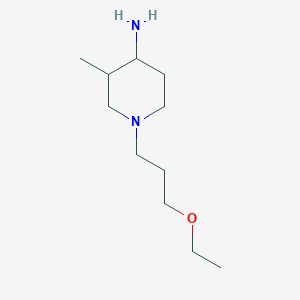
![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)
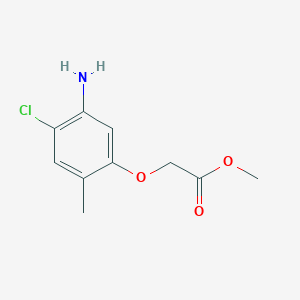
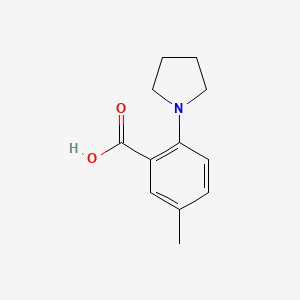
![tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B1423078.png)
